molecular formula C24H31N3O2 B2544144 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-dimethyladamantane-1-carboxamide CAS No. 405068-86-2

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-dimethyladamantane-1-carboxamide

Cat. No.: B2544144
CAS No.: 405068-86-2
M. Wt: 393.531
InChI Key: PUPPCBDMRHGFTO-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-dimethyladamantane-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-dimethyladamantane-1-carboxamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in equimolar ratios. The reaction is carried out in acetone as a solvent, heated at 50°C, and stirred for 3 hours, resulting in an orange solution .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-dimethyladamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-dimethyladamantane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-dimethyladamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-dimethyladamantane-1-carboxamide lies in its combination of the adamantane and pyrazole structures. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,5-dimethyladamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c1-16-19(20(28)27(26(16)4)18-8-6-5-7-9-18)25-21(29)24-12-17-10-22(2,14-24)13-23(3,11-17)15-24/h5-9,17H,10-15H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPPCBDMRHGFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C34CC5CC(C3)(CC(C5)(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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